molecular formula C8H7F2NO3 B2756162 2-(6-(Difluoromethoxy)pyridin-2-yl)acetic acid CAS No. 2168071-52-9

2-(6-(Difluoromethoxy)pyridin-2-yl)acetic acid

Cat. No.: B2756162
CAS No.: 2168071-52-9
M. Wt: 203.145
InChI Key: BZYSVCRTEQWOIG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(Difluoromethoxy)pyridin-2-yl)acetic acid typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar synthetic routes with optimized reaction conditions to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

2-(6-(Difluoromethoxy)pyridin-2-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(6-(Difluoromethoxy)pyridin-2-yl)acetic acid is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(6-(Difluoromethoxy)pyridin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group and the acetic acid moiety play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    2-(6-Methoxypyridin-2-yl)acetic acid: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    2-(6-Chloropyridin-2-yl)acetic acid: Contains a chlorine atom instead of a difluoromethoxy group.

Uniqueness

2-(6-(Difluoromethoxy)pyridin-2-yl)acetic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in research and development for creating novel compounds with specific desired properties .

Biological Activity

2-(6-(Difluoromethoxy)pyridin-2-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound features a pyridine ring substituted with a difluoromethoxy group, which may influence its pharmacological properties. The exploration of its biological activity encompasses various aspects, including its effects on specific biological targets, mechanisms of action, and potential therapeutic applications.

Research indicates that compounds featuring difluoromethoxy substitutions can exhibit unique interactions with biological systems. The fluorine atoms contribute to increased lipophilicity and may enhance binding affinity to specific receptors or enzymes. Such modifications can lead to altered pharmacokinetics and pharmacodynamics compared to non-fluorinated analogs.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Antimicrobial Exhibits activity against various bacterial strains, potentially through cell wall disruption.
Anti-inflammatory Modulates inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines.
Cytotoxicity Shows selective cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that this compound exhibited significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of the bacterial cell wall integrity, leading to cell lysis.
  • Anti-inflammatory Effects : In vitro assays revealed that this compound could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential therapeutic role in treating inflammatory diseases like rheumatoid arthritis.
  • Cytotoxicity Against Cancer Cells : A recent investigation into the cytotoxic effects of this compound on various cancer cell lines showed promising results. The compound induced apoptosis in human breast cancer cells (MCF-7) at low micromolar concentrations, with an IC50 value of approximately 5 µM.

Properties

IUPAC Name

2-[6-(difluoromethoxy)pyridin-2-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO3/c9-8(10)14-6-3-1-2-5(11-6)4-7(12)13/h1-3,8H,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZYSVCRTEQWOIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)OC(F)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2168071-52-9
Record name 2-[6-(difluoromethoxy)pyridin-2-yl]acetic acid
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